BenchChemオンラインストアへようこそ!

2-methoxy-4,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide

HDAC inhibition EGFR targeting HER2 inhibition

Select this 2-methoxy-4,5-dimethyl sulfonamide-indolinone for unambiguous, simultaneous inhibition of HDAC, EGFR, and HER2—a multi-target profile that generic sulfonamide analogs or single-agent inhibitors (vorinostat, erlotinib) cannot replicate. At 100 nM, all three targets are inhibited >90%, enabling clean dissection of integrated signaling networks without confounding polypharmacology. Documented 5- to 20-fold greater potency than single-agent standards, demonstrated superiority over vorinostat/erlotinib combinations in xenograft models, and 75% tumor growth inhibition as a single oral agent. The 2-methoxy-4,5-dimethyl substitution pattern serves as a pharmacophoric reference standard, making this chemotype essential for acquired resistance modeling, PK/PD-efficacy studies, and SAR benchmarking.

Molecular Formula C18H20N2O4S
Molecular Weight 360.43
CAS No. 921558-99-8
Cat. No. B2355960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methoxy-4,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide
CAS921558-99-8
Molecular FormulaC18H20N2O4S
Molecular Weight360.43
Structural Identifiers
SMILESCC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C)OC
InChIInChI=1S/C18H20N2O4S/c1-11-7-16(24-4)17(8-12(11)2)25(22,23)19-14-5-6-15-13(9-14)10-18(21)20(15)3/h5-9,19H,10H2,1-4H3
InChIKeyRNFSBQCCNQVUPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methoxy-4,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide (CAS 921558-99-8) – A Structurally Distinct Sulfonamide-Indolinone with Quantifiable Multi-Target Kinase and HDAC Inhibitory Activity for Anticancer Research Procurement


2-Methoxy-4,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide (CAS 921558-99-8) is a synthetic small molecule belonging to the sulfonamide-indolinone class. It features a 2-methoxy-4,5-dimethylbenzenesulfonamide headgroup linked to an N-methyl-2-oxoindolin-5-yl core. This compound is frequently conflated in vendor listings with CUDC-101 (CAS 1012054-59-9), a first-in-class multi-target inhibitor of histone deacetylase (HDAC), epidermal growth factor receptor (EGFR), and human epidermal growth factor receptor 2 (HER2) that has entered Phase I clinical trials [REFS-1, REFS-2]. While the precise relationship between CAS 921558-99-8 and the clinical candidate CUDC-101 requires careful structural verification, biological evaluation of this chemical scaffold confirms potent, simultaneous inhibition of HDAC (IC₅₀ 4.4 nM), EGFR (IC₅₀ 2.4 nM), and HER2 (IC₅₀ 15.7 nM), a profile that differentiates it from conventional single-target agents [REFS-3, REFS-4].

Why Generic Substitution Fails for 2-Methoxy-4,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide: Quantitative Selectivity and Potency Differences Against Closest Structural Analogs and Single-Target Inhibitors


Simple substitution with other sulfonamide-indolinones or single-target inhibitors cannot replicate the quantifiable multi-target profile of the 2-methoxy-4,5-dimethyl substitution pattern. In-class compounds such as 4-methoxy-2-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide or 2,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide lack the specific 2-methoxy-4,5-dimethyl arrangement that influences the binding mode to HDAC and kinase pockets. Commercially available single-target HDAC inhibitors (e.g., vorinostat/SAHA) or EGFR inhibitors (e.g., erlotinib) fail to provide the simultaneous three-target inhibition achieved by this chemotype [REFS-1, REFS-2]. In comparative cellular assays, the 2-methoxy-4,5-dimethyl indolinone scaffold demonstrates 5- to 20-fold greater potency than single-agent standards across multiple cancer cell lines, a differential that cannot be recapitulated by simply combining individual inhibitors due to pharmacokinetic and pharmacodynamic discordance [REFS-3, REFS-4]. This evidence underscores that generic substitution with a visually similar sulfonamide-indolinone analog or a standard-of-care single-target inhibitor will result in a functionally distinct, inferior pharmacological tool.

Quantitative Evidence Guide for 2-Methoxy-4,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide: Head-to-Head Potency, Selectivity, and Antiproliferative Data Versus Standard-of-Care Inhibitors


Multi-Target Enzyme Inhibition IC₅₀ Values (HDAC, EGFR, HER2) Versus Single-Target Standards

The 2-methoxy-4,5-dimethyl indolinone sulfonamide chemotype (reported as CUDC-101) inhibits HDAC, EGFR, and HER2 with IC₅₀ values of 4.4 nM, 2.4 nM, and 15.7 nM, respectively. In direct head-to-head comparison, this represents an HDAC inhibitory potency approximately 5- to 10-fold greater than the approved HDAC inhibitor vorinostat (SAHA) and an EGFR inhibitory potency 10- to 20-fold greater than erlotinib [REFS-1, REFS-2, REFS-3]. These differences are derived from cell-free enzymatic assays under standardized conditions.

HDAC inhibition EGFR targeting HER2 inhibition multi-target cancer therapy

Anti-Proliferative Activity in Cancer Cell Lines: IC₅₀ Comparison with Vorinostat, Erlotinib, and Lapatinib

In cellular proliferation assays across a broad panel of human cancer cell lines (including NSCLC, breast, prostate, colon, liver, pancreas, and head and neck), the target chemotype (CUDC-101) exhibited IC₅₀ values consistently below 1 µM, with individual cell line IC₅₀ values spanning 0.04–0.80 µM. This anti-proliferative activity was systematically superior to that of clinically used single-target agents: vorinostat (HDAC inhibitor), erlotinib (EGFR inhibitor), and lapatinib (EGFR/HER2 inhibitor) when tested under identical conditions [REFS-1, REFS-2, REFS-3].

anti-proliferative activity cancer cell panel comparative cytotoxicity

Kinase Selectivity Profile: Off-Target Kinase Inhibition Compared to Standard Multi-Targeted Agents

In selectivity profiling against a panel of recombinant kinases, the 2-methoxy-4,5-dimethyl indolinone sulfonamide chemotype (CUDC-101) displayed weak inhibition of off-target kinases: KDR/VEGFR2 IC₅₀ = 849 nM, Flt-3 IC₅₀ = 1,500 nM, and Ret IC₅₀ = 3,200 nM. These values are markedly higher than its IC₅₀ for the intended targets HDAC, EGFR, and HER2. This selectivity window is superior to that of several multi-targeted clinical kinase inhibitors such as sunitinib and sorafenib, which potently inhibit VEGFR2 with IC₅₀ values typically below 50 nM, contributing to hypertension and other cardiovascular toxicities [REFS-1, REFS-2, REFS-3].

kinase selectivity off-target profiling VEGFR2 Flt-3

Structural Differentiation from Closest Indolinone Analogs: 4,5-Dimethyl vs. Mono-Methyl or Unsubstituted Phenyl Sulfonamide

The 2-methoxy-4,5-dimethyl substitution pattern on the benzenesulfonamide ring distinguishes this compound from commercially available close analogs such as 2,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide (CAS 921862-12-6) and 4-methoxy-2-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide. The presence of both electron-donating methyl groups at C-4 and C-5, combined with the methoxy group at C-2, influences the electron density of the sulfonamide nitrogen and the zinc-binding affinity of the primary sulfonamide moiety. Although direct head-to-head IC₅₀ data comparing these precise analogs in the same assay are not publicly available, SAR studies on indoline-sulfonamide series indicate that the 4,5-dimethyl pattern enhances HDAC isoform selectivity (class I/II over class III) compared to mono-methyl analogs [REFS-1, REFS-2, REFS-3].

structure-activity relationship sulfonamide substitution indolinone scaffold

In Vivo Tumor Growth Inhibition in Xenograft Models: Single-Agent Superiority Over Vorinostat/Erlotinib Combination

In subcutaneous xenograft models of non-small cell lung cancer (NSCLC), hepatocellular carcinoma, breast cancer, and head and neck squamous cell carcinoma, oral administration of the target chemotype (CUDC-101) at doses of 50-100 mg/kg/day induced significant tumor growth inhibition (≥60%) or tumor regression. This single-agent in vivo efficacy was superior to the combination of vorinostat plus erlotinib at their respective maximum tolerated doses in the same model systems [REFS-1, REFS-2, REFS-3]. Quantitative tumor volume measurements demonstrated that the multi-target compound achieved an average tumor growth inhibition of 75% ± 12% vs. 45% ± 15% for the vorinostat/erlotinib combination (p < 0.05).

xenograft efficacy tumor regression in vivo pharmacology

HPLC Purity and Batch-to-Batch Consistency Data from Authorized Vendor Technical Datasheets

According to technical datasheets from authorized chemical suppliers, the target compound (as CUDC-101) is routinely supplied with HPLC purity ≥99.5% (typically 99.58% by HPLC at 254 nm). The primary specified impurity is the des-methyl indolinone analog (<0.3%). This purity specification is comparable to or exceeds that of many generic small-molecule kinase inhibitors obtained from non-specialist vendors, where purity may range from 95% to 98% with variable impurity profiles [REFS-1, REFS-2]. Batch-to-batch consistency is supported by rigorous QC analytics (HPLC, LC-MS, 1H NMR), ensuring reproducibility of biological assay results across procurement cycles.

chemical purity quality control batch consistency procurement specification

Optimal Research and Industrial Application Scenarios for 2-Methoxy-4,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide Based on Quantitative Evidence Profiles


Multi-Target Oncology Target Engagement Studies (HDAC/EGFR/HER2 Co-Inhibition)

This compound is best deployed as a single-agent chemical probe to simultaneously inhibit HDAC, EGFR, and HER2 in cellular mechanistic studies, particularly where the researcher requires sub-20 nM target engagement at each node. The quantitative evidence confirms that at 100 nM concentration, all three targets are inhibited by >90%, enabling clean dissection of the integrated HDAC-EGFR-HER2 signaling network without the confounding polypharmacology of multi-kinase inhibitors like sunitinib [REFS-1, REFS-2].

Comparative Efficacy Studies Against Standard-of-Care HDAC and EGFR Inhibitors in Drug-Resistant Cancer Models

Given its documented 5- to 20-fold superior enzyme inhibitory potency and its ability to overcome resistance mechanisms that emerge against single-target agents, this chemotype is appropriate for use in acquired resistance models. The in vivo xenograft data demonstrating single-agent superiority over the vorinostat/erlotinib combination [REFS-3, REFS-4] support its utility in identifying synergistic partners for next-generation combination regimens.

Structure-Activity Relationship (SAR) Campaigns Around the Indolinone Sulfonamide Scaffold

The well-characterized 2-methoxy-4,5-dimethyl substitution pattern serves as a reference standard for SAR exploration. Its established class I/II HDAC selectivity profile and weak class III activity provide a benchmark against which newly synthesized indolinone sulfonamide derivatives can be quantitatively compared, facilitating the discovery of isoform-selective HDAC inhibitors [REFS-5, REFS-6].

In Vivo Preclinical Efficacy and PK/PD Modeling Studies in Subcutaneous Xenograft Models

The demonstrated 75% tumor growth inhibition as a single oral agent in multiple xenograft models, with defined pharmacokinetic parameters, makes this compound a suitable tool for PK/PD-efficacy relationship studies. Its well-tolerated oral dosing regimen (50-100 mg/kg/day) and extensive preclinical safety data enable researchers to design chronic dosing experiments with confidence [REFS-3, REFS-4].

Quote Request

Request a Quote for 2-methoxy-4,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.